molecular formula C8H15ClN5OP B14521346 N-(2-Chloroethyl)-N'-ethyl-N''-pyrimidin-2-ylphosphoric triamide CAS No. 62510-54-7

N-(2-Chloroethyl)-N'-ethyl-N''-pyrimidin-2-ylphosphoric triamide

Cat. No.: B14521346
CAS No.: 62510-54-7
M. Wt: 263.66 g/mol
InChI Key: KFNMFAFNONZXGV-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-ethyl-N’'-pyrimidin-2-ylphosphoric triamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyrimidine ring, a chloroethyl group, and a phosphoric triamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-ethyl-N’'-pyrimidin-2-ylphosphoric triamide typically involves the reaction of pyrimidine derivatives with chloroethylamine and phosphoric triamide. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-ethyl-N’'-pyrimidin-2-ylphosphoric triamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine compounds .

Scientific Research Applications

N-(2-Chloroethyl)-N’-ethyl-N’'-pyrimidin-2-ylphosphoric triamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Chloroethyl)-N’-ethyl-N’'-pyrimidin-2-ylphosphoric triamide exerts its effects involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyrimidine ring may interact with DNA or enzymes, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloroethyl)-N’-ethyl-N’'-pyrimidin-2-ylphosphoric triamide is unique due to its combination of a pyrimidine ring and a phosphoric triamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

62510-54-7

Molecular Formula

C8H15ClN5OP

Molecular Weight

263.66 g/mol

IUPAC Name

N-[(2-chloroethylamino)-(ethylamino)phosphoryl]pyrimidin-2-amine

InChI

InChI=1S/C8H15ClN5OP/c1-2-12-16(15,13-7-4-9)14-8-10-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3,(H3,10,11,12,13,14,15)

InChI Key

KFNMFAFNONZXGV-UHFFFAOYSA-N

Canonical SMILES

CCNP(=O)(NCCCl)NC1=NC=CC=N1

Origin of Product

United States

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